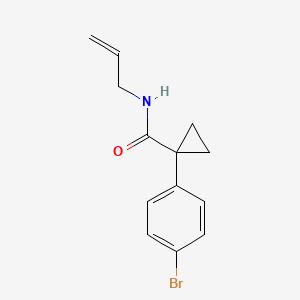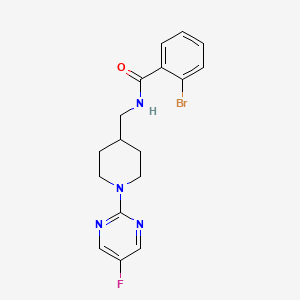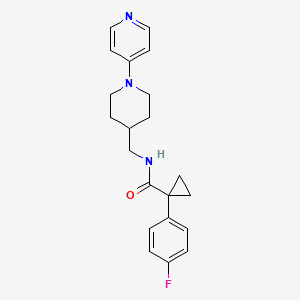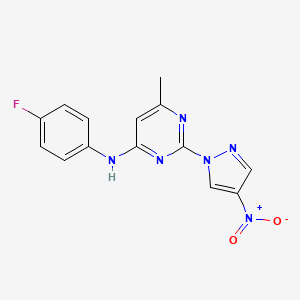
1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide, also known as BRPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BRPCC is a cyclopropane-based compound that contains a bromophenyl group and a prop-2-en-1-yl group, which are essential for its biological activity.
科学的研究の応用
1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide has been investigated as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide has been used as a tool compound to study the function of various receptors and ion channels in the nervous system. In neuroscience, 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in various physiological and pathological processes.
作用機序
The mechanism of action of 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide has been shown to interact with several receptors, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the NMDA receptor, which are involved in the regulation of synaptic transmission and neuronal plasticity. 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide has also been shown to modulate the activity of ion channels, including the voltage-gated sodium channel and the GABA-A receptor, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide has been shown to inhibit the activity of several enzymes, including tyrosine kinase and cyclooxygenase-2, which are involved in the regulation of cell proliferation and inflammation. 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide has also been shown to modulate the activity of various ion channels and receptors, which are involved in the regulation of synaptic transmission and neuronal excitability. In vivo, 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, as well as anti-inflammatory effects in animal models of arthritis and colitis.
実験室実験の利点と制限
1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively small and stable compound, which makes it easy to synthesize and handle in the lab. Another advantage is that it has a wide range of potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. One limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results. Another limitation is that it may have off-target effects, which could complicate the interpretation of the experimental data.
将来の方向性
There are several future directions for research on 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide. One direction is to further investigate its mechanism of action, including its interactions with ion channels and receptors in the nervous system. Another direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. A third direction is to develop new derivatives of 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide with improved potency and selectivity for specific targets. Overall, 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide is a promising compound with significant potential for future research and development in various fields of science.
合成法
The synthesis of 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide involves several steps, starting with the preparation of 4-bromobenzylamine, which is then reacted with prop-2-en-1-ol and triethylamine to obtain the corresponding prop-2-en-1-yl derivative. The resulting compound is then treated with cyclopropanecarbonyl chloride in the presence of triethylamine to yield 1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide. The overall yield of the synthesis process is around 30%, and the purity of the final product can be improved by recrystallization.
特性
IUPAC Name |
1-(4-bromophenyl)-N-prop-2-enylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-2-9-15-12(16)13(7-8-13)10-3-5-11(14)6-4-10/h2-6H,1,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXISWIWYFOTWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2631510.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)
![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)
![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)
